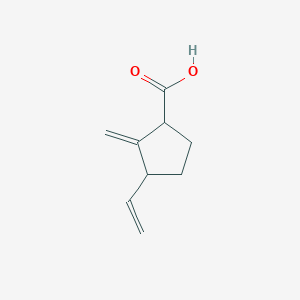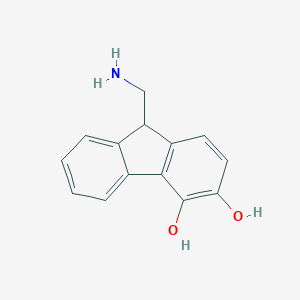
9-(aminomethyl)-9H-fluorene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(aminomethyl)-9H-fluorene-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 9-aminoacridine and is a derivative of acridine. It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.
Scientific Research Applications
9-(aminomethyl)-9H-fluorene-3,4-diol has been extensively studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, it has been found to exhibit anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. In biology, it has been used as a fluorescent dye for staining DNA and RNA. In materials science, it has been used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.
Mechanism Of Action
The mechanism of action of 9-(aminomethyl)-9H-fluorene-3,4-diol varies depending on its application. In medicine, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. It has also been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II and DNA synthesis. In biology, it binds to DNA and RNA, causing fluorescence that can be detected using a fluorescence microscope. In materials science, it is used as a component in OLEDs due to its ability to transport electrons and emit light.
Biochemical And Physiological Effects
9-(aminomethyl)-9H-fluorene-3,4-diol has been found to have several biochemical and physiological effects. In medicine, it can improve cognitive function by increasing acetylcholine levels in the brain. It can also induce apoptosis in cancer cells, leading to their death. In biology, it can be used to stain DNA and RNA for detection and visualization. In materials science, it is used as a component in OLEDs to emit light.
Advantages And Limitations For Lab Experiments
One of the advantages of using 9-(aminomethyl)-9H-fluorene-3,4-diol in lab experiments is its ability to bind to DNA and RNA, making it useful for staining and visualization. It is also a fluorescent dye, making it useful for detection and analysis. However, one of the limitations is that it can be toxic to cells at high concentrations, which can affect the accuracy of experiments. It is also sensitive to light and air, which can affect its stability and reliability.
Future Directions
There are several future directions for research on 9-(aminomethyl)-9H-fluorene-3,4-diol. In medicine, it can be further studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It can also be studied for its anti-tumor and anti-viral properties. In biology, it can be used for the development of new fluorescent dyes for imaging and detection. In materials science, it can be further studied for its properties as a component in OLEDs and other electronic devices.
Conclusion:
9-(aminomethyl)-9H-fluorene-3,4-diol is a versatile chemical compound that has potential applications in various fields such as medicine, biology, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesis Methods
The synthesis of 9-(aminomethyl)-9H-fluorene-3,4-diol can be achieved by several methods. One of the most common methods involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction produces 9-(aminomethyl)-9H-fluorene-3,4-diol as a yellow crystalline solid. Another method involves the reaction of 9-fluorenone with ammonia and hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate. This method produces 9-(aminomethyl)-9H-fluorene-3,4-diol as a red solid.
properties
CAS RN |
103692-53-1 |
|---|---|
Product Name |
9-(aminomethyl)-9H-fluorene-3,4-diol |
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
9-(aminomethyl)-9H-fluorene-3,4-diol |
InChI |
InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2 |
InChI Key |
YLOTUMWDVNOPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
synonyms |
3,4-DFMA 3,4-dihydroxy-9H-fluorene-9-methanamine SK and F 103243 SK and F 103243 hydrobromide SK and F-103243 SKF 103243 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



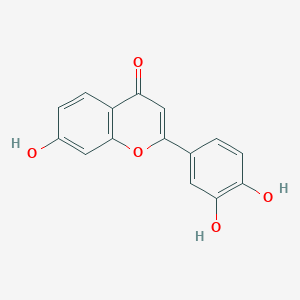
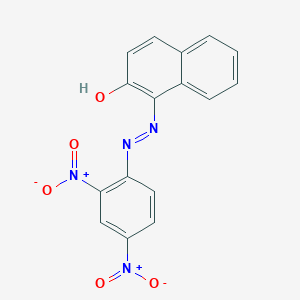
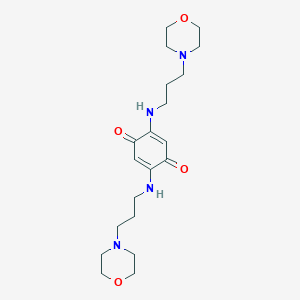
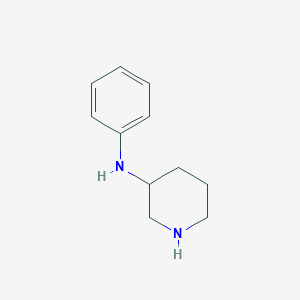
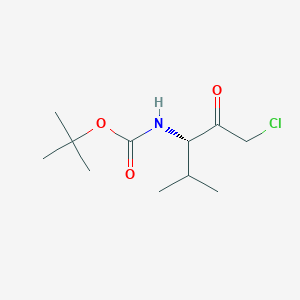
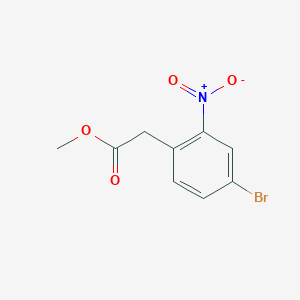
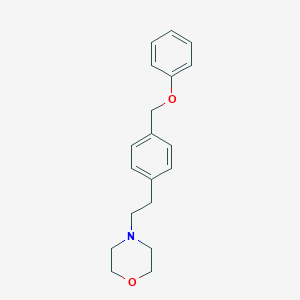
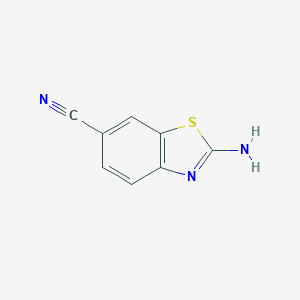
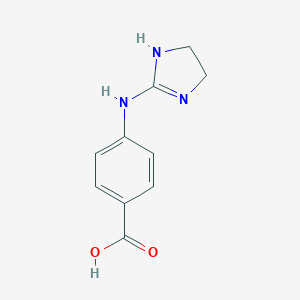
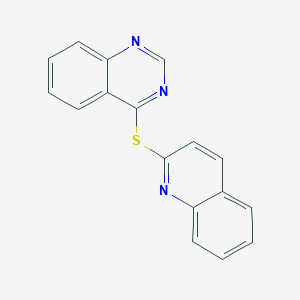
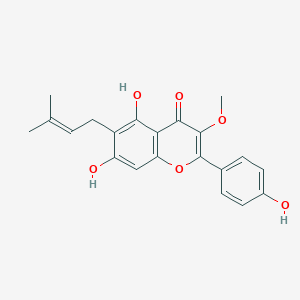
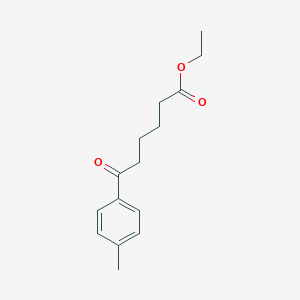
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
